molecular formula C17H16F3N3O2S B10899932 (2E)-2-(2,4-dimethoxybenzylidene)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

(2E)-2-(2,4-dimethoxybenzylidene)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Cat. No.: B10899932
M. Wt: 383.4 g/mol
InChI Key: CMSFCACNWTZIKA-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-1-HYDRAZINECARBOTHIOAMIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2,4-dimethoxybenzaldehyde with 3-(trifluoromethyl)phenylhydrazinecarbothioamide in the presence of an acid catalyst such as glacial acetic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-1-HYDRAZINECARBOTHIOAMIDE involves its ability to form stable complexes with metal ions, which can modulate the activity of various enzymes and proteins. The compound’s hydrazone moiety can interact with biological targets through hydrogen bonding, van der Waals forces, and π-π interactions, affecting molecular pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

Compared to similar Schiff base hydrazones, 2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-1-HYDRAZINECARBOTHIOAMIDE stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and potential biological activity. The dimethoxyphenyl group also contributes to its unique electronic and steric properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H16F3N3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

1-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C17H16F3N3O2S/c1-24-14-7-6-11(15(9-14)25-2)10-21-23-16(26)22-13-5-3-4-12(8-13)17(18,19)20/h3-10H,1-2H3,(H2,22,23,26)/b21-10+

InChI Key

CMSFCACNWTZIKA-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=S)NC2=CC=CC(=C2)C(F)(F)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.